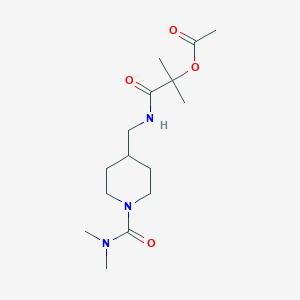
1-(((1-(Dimethylcarbamoyl)piperidin-4-yl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(((1-(Dimethylcarbamoyl)piperidin-4-yl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate is a useful research compound. Its molecular formula is C15H27N3O4 and its molecular weight is 313.398. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
1-(((1-(Dimethylcarbamoyl)piperidin-4-yl)methyl)amino)-2-methyl-1-oxopropan-2-yl acetate, often referred to as a piperidine derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is primarily investigated for its potential therapeutic applications, particularly in the realms of anti-cancer, anti-inflammatory, and antimicrobial activities.
Chemical Structure and Properties
The compound's structure can be broken down into several functional groups that contribute to its biological activity:
- Piperidine Ring : Known for its role in various pharmacological activities.
- Dimethylcarbamoyl Group : Enhances the lipophilicity and bioavailability of the compound.
- Acetate Moiety : Often associated with increased solubility and stability.
Anticancer Activity
Research indicates that compounds with similar structures to this compound exhibit significant anticancer properties. For instance, studies have shown that piperidine derivatives can induce apoptosis in cancer cells through various mechanisms, including the inhibition of histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation and survival .
Table 1: Anticancer Activity of Piperidine Derivatives
| Compound Name | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Compound A | 0.93 | HDAC Inhibition |
| Compound B | 0.64 | Apoptosis Induction |
| 1-(Dimethylcarbamoyl) Piperidine | TBD | TBD |
Anti-inflammatory Activity
The anti-inflammatory potential of this compound has also been explored. Piperidine derivatives have been reported to inhibit pro-inflammatory cytokines, thereby reducing inflammation in various models. For example, compounds similar to this one have shown effectiveness in reducing TNF-alpha levels and other inflammatory markers in vitro .
Antimicrobial Activity
The antimicrobial properties of piperidine derivatives are well-documented. Studies demonstrate that these compounds can exhibit moderate to strong activity against a range of bacteria and fungi. For instance, certain derivatives have been shown to inhibit the growth of Staphylococcus aureus and Escherichia coli effectively .
Table 2: Antimicrobial Activity of Selected Piperidine Derivatives
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Bacillus subtilis | 16 |
The mechanism by which this compound exerts its biological effects is multifaceted:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory pathways or cancer cell proliferation.
- Receptor Interaction : It may interact with specific receptors that modulate cellular responses to stimuli, influencing pathways related to cell survival and apoptosis.
- Cell Membrane Permeability : The lipophilic nature due to the dimethylcarbamoyl group enhances its ability to penetrate cell membranes, facilitating its action at intracellular targets.
Case Studies
Several studies have highlighted the biological relevance of piperidine derivatives:
- Study on Anticancer Properties :
- Evaluation of Anti-inflammatory Effects :
- Antimicrobial Efficacy Testing :
Propriétés
IUPAC Name |
[1-[[1-(dimethylcarbamoyl)piperidin-4-yl]methylamino]-2-methyl-1-oxopropan-2-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27N3O4/c1-11(19)22-15(2,3)13(20)16-10-12-6-8-18(9-7-12)14(21)17(4)5/h12H,6-10H2,1-5H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAEKGCICUDPGDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)C(=O)NCC1CCN(CC1)C(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













